

Threonyl-Seryl-Lysine: A Technical Overview of its Predicted Biological Activity

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Compound of Interest

Compound Name: *Threonyl-seryl-lysine*

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Abstract

This document provides a comprehensive technical guide on the predicted biological activities of the tripeptide **Threonyl-seryl-lysine** (Thr-Ser-Lys). Isolated from the bovine pineal gland, this peptide has demonstrated notable antigonadotropic and antireproductive properties. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes its primary mechanism of action. The information presented is intended to serve as a foundational resource for researchers and professionals in the fields of endocrinology, reproductive biology, and drug development.

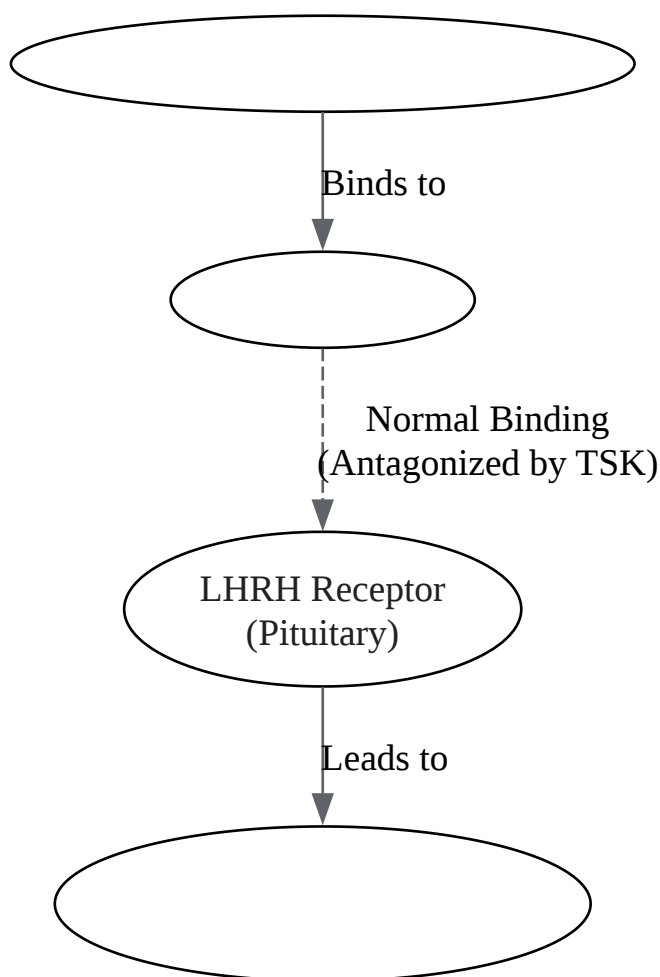
Core Biological Activity: Antigonadotropic and Antireproductive Effects

Threonyl-seryl-lysine is primarily recognized as a bovine pineal antireproductive tripeptide with significant antigonadotropic activity.^{[1][2][3][4][5]} Its principal mechanism of action involves the modulation of the hypothalamic-pituitary-gonadal (HPG) axis.

Interaction with Luteinizing Hormone-Releasing Hormone (LHRH)

The primary molecular target of **Threonyl-seryl-lysine** is the Luteinizing Hormone-Releasing Hormone (LHRH), a key regulator of reproductive function.^{[1][4]} Thr-Ser-Lys binds directly to

LHRH, specifically at a site comprising the amino acid residues 2-5 of the LHRH sequence.[1]
[4][6] This interaction is believed to antagonize the normal function of LHRH, thereby reducing its availability to stimulate the pituitary gland.[6]



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Quantitative Data from Preclinical Studies

The biological effects of **Threonyl-seryl-lysine** have been quantified in several animal models. The following tables summarize the key findings.

Table 1: Effects on Ovarian Hypertrophy and Puberty

Animal Model	Dosage & Administration	Observed Effect	Reference
Unilaterally Ovariectomized Mice	175 ng, Intraperitoneal (i.p.)	Reduced 5-day compensatory ovarian hypertrophy.	[1][4]
Reduced serum follicle-stimulating hormone (FSH).	[4]		
Female Charles River CD Rats	1 or 5 µg, Intraperitoneal (i.p.)	Delayed time of vaginal opening.	[1][4]

Table 2: Effects on Organ Weights

Animal Model	Dosage & Administration	Observed Effect	Reference
Mice	1 and 10 µg, Subcutaneous (s.c.), for 15 days	Increased weight of ovaries and adrenals.	[1][4]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Unilateral Ovariectomy and Compensatory Ovarian Hypertrophy Assay

- Objective: To assess the effect of **Threonyl-seryl-lysine** on compensatory ovarian growth following the removal of one ovary.
- Animal Model: Unilaterally ovariectomized (UO) mice.[4]
- Procedure:
 - Female mice are anesthetized, and a single ovary is surgically removed.

- A solution of **Threonyl-seryl-lysine** (175 ng) is administered via intraperitoneal injection.
[4]
- Control animals receive a vehicle injection.
- After a 5-day period, the remaining ovary is excised and weighed.[1][4]
- The weight of the remaining ovary in the treated group is compared to that of the control group to determine the extent of hypertrophy inhibition.
- Serum levels of FSH are measured to correlate ovarian weight changes with hormonal fluctuations.[4]

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Puberty Onset Assessment in Female Rats

- Objective: To determine the effect of **Threonyl-seryl-lysine** on the timing of puberty.
- Animal Model: Female Charles River CD rats.[4]
- Procedure:
 - Pre-pubertal female rats are administered **Threonyl-seryl-lysine** (1 or 5 µg) via intraperitoneal injection.[1][4]
 - A control group receives vehicle injections.
 - The animals are monitored daily for the occurrence of vaginal opening, a physical marker of the onset of puberty.
 - The age at which vaginal opening occurs is recorded for both the treated and control groups.
 - A delay in the average age of vaginal opening in the treated group indicates a retardation of puberty.[4]

Other Predicted Biological Activities

Transport in *Pseudomonas aeruginosa*

In a different biological context, the tripeptide **Threonyl-seryl-lysine** has been shown to be transported into the periplasm of *Pseudomonas aeruginosa*. This transport is facilitated by the Protein D2 channel, which also has a binding site for basic amino acids and other peptides containing lysine.[7] Wild-type cells demonstrated a three to four times more rapid uptake of Thr-Ser-Lys compared to mutant cells lacking the D2 protein, suggesting a physiologically significant role for this channel in the uptake of such peptides.[7]

Conclusion

The tripeptide **Threonyl-seryl-lysine** exhibits clear antigonadotropic and antireproductive activities, primarily through its interaction with and antagonism of LHRH. Preclinical data in rodent models have consistently demonstrated its ability to modulate key reproductive parameters. Further research is warranted to fully elucidate its therapeutic potential and to explore its transport and activity in other biological systems. This guide provides a foundational summary for scientists and researchers to inform future investigations into this bioactive peptide.

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